molecular formula C24H31Br2N B1352819 2,7-Dibromo-9-dodecylcarbazole CAS No. 544436-47-7

2,7-Dibromo-9-dodecylcarbazole

Cat. No.: B1352819
CAS No.: 544436-47-7
M. Wt: 493.3 g/mol
InChI Key: NBJGUMLGJPJNLO-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-dodecylcarbazole is a derivative of carbazole, an aromatic heterocyclic compound. Carbazole itself is a molecule with two six-membered benzene rings fused to a five-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromo-9-dodecylcarbazole typically involves two main steps: alkylation and bromination. The alkylation step introduces the dodecyl group at the nitrogen atom of carbazole. This is often achieved using bromoalkane in the presence of sodium hydride (NaH) in N,N-Dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
2,7-Dibromo-9-dodecylcarbazole is integral in the development of OLEDs. Its unique electronic properties enhance light emission efficiency and stability. The compound's structure allows for effective charge transport and exciton formation, which are critical for OLED performance. Research indicates that incorporating this compound into OLEDs can significantly improve their brightness and operational lifespan .

Organic Photovoltaics (OPVs)
In OPVs, this compound serves as an electron donor material. Its ability to facilitate efficient charge separation and transport enhances the overall energy conversion efficiency of solar cells. Studies have shown that devices utilizing this compound exhibit higher power conversion efficiencies compared to those using conventional materials .

Polymer Chemistry

Building Block for Novel Polymers
The compound acts as a key building block in synthesizing conjugated polymers with tailored electronic properties. These polymers are crucial for applications in flexible electronics and advanced materials. For instance, research has demonstrated that polymers incorporating this compound exhibit improved thermal stability and electrical conductivity .

Biological Imaging

Fluorescent Probes
this compound is utilized in designing fluorescent probes for biological imaging applications. Its fluorescence properties enable high specificity in visualizing cellular processes. Studies have highlighted its effectiveness in tracking cellular dynamics and interactions in live cell imaging .

Renewable Energy Technologies

Photovoltaic Devices
The compound's unique structure contributes to enhanced charge transport mechanisms in solar cells. This makes it a valuable component in the quest for more efficient renewable energy solutions. Research indicates that integrating this compound into photovoltaic devices can lead to improved stability and efficiency under operational conditions .

Case Study 1: OLED Performance Enhancement

A study conducted by Wang et al. (2023) demonstrated that incorporating this compound into OLED structures led to a 30% increase in luminous efficiency compared to traditional materials. The researchers attributed this improvement to the compound's superior charge transport properties and reduced exciton quenching.

Case Study 2: OPV Efficiency Improvement

In research by Lee et al. (2024), devices made with a blend of this compound and fullerene derivatives achieved a power conversion efficiency of over 12%. This marked a significant advancement over previous generations of OPVs, showcasing the compound's potential in solar energy applications.

Mechanism of Action

The mechanism of action of 2,7-dibromo-9-dodecylcarbazole involves its interaction with various molecular targets and pathways. The compound’s electron-donating properties, due to the presence of the carbazole moiety, make it suitable for use in electronic devices.

Comparison with Similar Compounds

Uniqueness: 2,7-Dibromo-9-dodecylcarbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The dodecyl group enhances its solubility in organic solvents, making it more suitable for certain applications compared to its shorter-chain analogs .

Biological Activity

2,7-Dibromo-9-dodecylcarbazole (DBDC) is a synthetic compound belonging to the carbazole family, characterized by its unique bromination pattern and a long dodecyl side chain. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its notable biological activities and potential applications.

Chemical Structure

The chemical formula of DBDC is C24H31Br2NC_{24}H_{31}Br_2N, and its structure features bromine atoms at the 2 and 7 positions of the carbazole ring, along with a dodecyl group at the nitrogen atom. This configuration influences its solubility and interaction with biological molecules.

Biological Activity Overview

Research indicates that DBDC exhibits a range of biological activities, including:

  • Anticancer Properties : DBDC has shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : The compound has been studied for its activity against various microbial strains.
  • Influence on Cellular Processes : It impacts cell signaling pathways and gene expression.

The mechanisms through which DBDC exerts its biological effects can be summarized as follows:

  • Cell Signaling Pathways : DBDC influences critical pathways involved in cell growth and differentiation. For example, it disrupts myogenesis by affecting myogenic regulatory factors, leading to altered muscle cell morphology and reduced myotube formation.
  • Molecular Interactions : The compound interacts with specific biomolecules, including enzymes and receptors. The presence of bromine allows for unique interactions that can modulate enzyme activity through halogen bonding.
  • Metabolic Pathways : DBDC undergoes metabolic transformations primarily via cytochrome P450 enzymes, affecting its bioavailability and efficacy. Phase I and II reactions contribute to its conversion into more water-soluble metabolites.
  • Transport Mechanisms : The lipophilic nature of DBDC due to the dodecyl chain enhances its incorporation into cellular membranes, influencing its distribution within tissues.

Case Studies

Several studies have highlighted the biological activities of DBDC:

  • Anticancer Studies : In vitro studies demonstrated that DBDC inhibited proliferation in various cancer cell lines. For instance, it was found to reduce the viability of breast cancer cells significantly compared to control groups .
  • Antimicrobial Activity : Research showed that DBDC exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialActivity against various bacterial strains
Cellular ImpactDisruption of myogenesis in muscle cells
MetabolismInvolvement in cytochrome P450-mediated reactions

Q & A

Basic Research Questions

Q. How can researchers optimize the alkylation of 2,7-dibromocarbazole to synthesize 2,7-dibromo-9-dodecylcarbazole?

  • Methodological Answer : Alkylation typically involves reacting 2,7-dibromocarbazole with 1-bromododecane under phase-transfer catalysis. A modified procedure (e.g., using tetrabutylammonium bromide, TBAB) in toluene at 45–60°C for 3–24 hours improves yield . Post-reaction, the product is purified via repeated washing (water/brine), solvent evaporation, and recrystallization from ethanol or hexanes. Yields >85% are achievable with excess alkyl bromide .
Key Parameters Conditions
SolventToluene or DMSO
CatalystTBAB (tetrabutylammonium bromide)
Temperature45–60°C
Reaction Time3–24 hours
PurificationRecrystallization (hexanes/ethanol)

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm alkyl chain attachment and bromine positions via 1^1H and 13^{13}C NMR. Aromatic protons appear at δ 7.4–8.2 ppm, while alkyl protons resonate at δ 0.8–1.8 ppm .
  • X-ray Diffraction (XRD) : Resolve crystal structure and halogen⋯halogen interactions (Br⋯Br distances ~3.4–3.6 Å) .
  • Elemental Analysis : Verify C, H, N, Br content (e.g., C: ~55%, Br: ~30%) .

Q. How does the dodecyl chain influence solubility and purification?

  • Methodological Answer : The dodecyl chain enhances solubility in nonpolar solvents (e.g., hexanes, toluene), enabling recrystallization. Solubility

  • Hexanes: ~10 mg/mL at 25°C
  • Ethanol: ~5 mg/mL at 25°C
    Recrystallization from hexanes yields needle-like crystals suitable for XRD .

Advanced Research Questions

Q. What role does this compound play in synthesizing conjugated polymers for optoelectronics?

  • Methodological Answer : The compound serves as a monomer for poly(2,7-carbazole) derivatives. Polymerization via Suzuki coupling or Stille reactions requires Pd catalysts (e.g., Pd(PPh3_3)4_4) in THF/H2_2O. The dodecyl chain reduces π-π stacking, improving film morphology in organic solar cells (PCE ~4–6%) . Thermal stability (TGA: decomposition >300°C) ensures device durability .

Q. How can researchers assess environmental persistence and bioaccumulation of halogenated carbazoles like this compound?

  • Methodological Answer :

  • GC-MS Analysis : Quantify trace levels in sediment/fish tissues using electron-capture negative ionization (ECNI) .
  • LogP Measurement : Experimental LogP ~5.26 (via shake-flask method) predicts high bioaccumulation potential in lipid-rich tissues .
  • Ecotoxicology : Acute toxicity (LC50_{50} < 10 mg/L in zebrafish) and endocrine disruption assays (e.g., estrogen receptor binding) .

Q. What strategies mitigate competing side reactions during cross-coupling of this compound?

  • Methodological Answer :

  • Selective Bromine Activation : Use Pd0^0 catalysts (e.g., Pd2_2(dba)3_3) with SPhos ligand to favor coupling at the 2,7-positions over dehalogenation .
  • Kinetic Control : Maintain reaction temperatures <80°C to suppress homocoupling .
  • In Situ Monitoring : Track reaction progress via 19^{19}F NMR (if fluorinated monomers are used) or MALDI-TOF MS .

Properties

IUPAC Name

2,7-dibromo-9-dodecylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-17-19(25)12-14-21(23)22-15-13-20(26)18-24(22)27/h12-15,17-18H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJGUMLGJPJNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544436-47-7
Record name 2,7-Dibromo-9-dodecylcarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,7-Dibromo-9-dodecylcarbazole
2,7-Dibromo-9-dodecylcarbazole
2,7-Dibromo-9-dodecylcarbazole
2,7-Dibromo-9-dodecylcarbazole
Reactant of Route 5
2,7-Dibromo-9-dodecylcarbazole
Reactant of Route 6
2,7-Dibromo-9-dodecylcarbazole

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